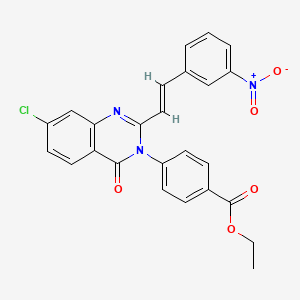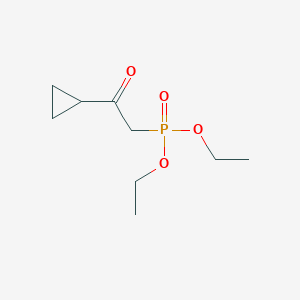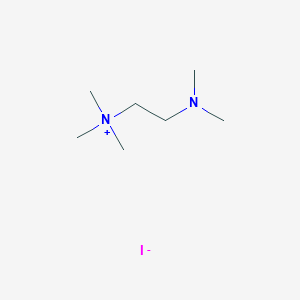
2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group and a trimethylammonium group, making it a versatile chemical with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of dimethylamine with trimethylamine in the presence of an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction can be represented as follows:
(CH3)2NH+(CH3)3N+CH3I→(CH3)2N(CH3)3I
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a halide can yield a new quaternary ammonium salt with a different halide ion.
科学的研究の応用
2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and as an additive in various industrial processes.
作用機序
The mechanism of action of 2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and affect ion transport, making it useful in studies of cellular processes. Its quaternary ammonium structure allows it to interact with negatively charged components of cell membranes, leading to changes in membrane potential and ion flux.
類似化合物との比較
Similar Compounds
Trimethylamine: A tertiary amine with similar structural features but lacks the quaternary ammonium group.
Dimethylaminoethanol: Contains a dimethylamino group but differs in its overall structure and properties.
Quaternary Ammonium Salts: A broad class of compounds with similar quaternary ammonium structures but varying alkyl groups and counterions.
Uniqueness
2-(Dimethylamino)-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific combination of dimethylamino and trimethylammonium groups, which confer distinct chemical and biological properties. Its ability to act as a phase transfer catalyst and interact with biological membranes sets it apart from other similar compounds.
特性
CAS番号 |
65758-30-7 |
|---|---|
分子式 |
C7H19IN2 |
分子量 |
258.14 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C7H19N2.HI/c1-8(2)6-7-9(3,4)5;/h6-7H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
FOYGFWHQHDBXQX-UHFFFAOYSA-M |
正規SMILES |
CN(C)CC[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one](/img/structure/B14467952.png)
![Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B14467956.png)
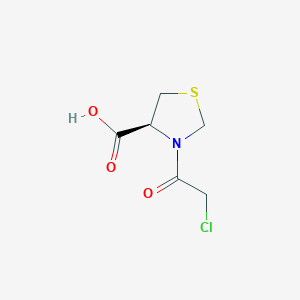

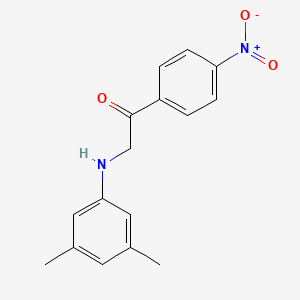
![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)
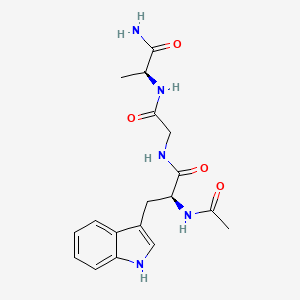
![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
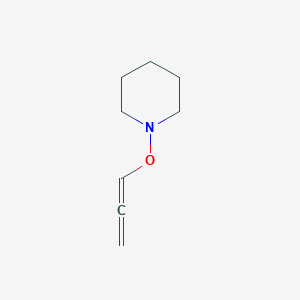
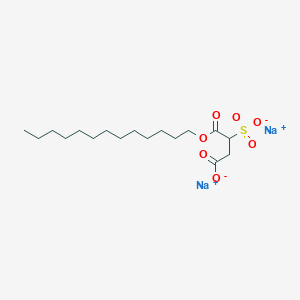
![2-[(Cyanomethoxy)imino]-3-(morpholin-4-yl)-3-oxopropanenitrile](/img/structure/B14468014.png)

